molecular formula C12H8F3NO4 B3043869 4,4,4-Trifluoro-1-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)butane-1,3-dione CAS No. 943994-23-8

4,4,4-Trifluoro-1-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)butane-1,3-dione

Cat. No.: B3043869
CAS No.: 943994-23-8
M. Wt: 287.19 g/mol
InChI Key: SRSSAAPYCVTMKP-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)butane-1,3-dione is a high-purity chemical reagent with the CAS Number 943994-23-8 and a molecular formula of C12H8F3NO4 . This compound, with a molecular weight of 287.19 g/mol, is characterized by its β-diketone functionality flanking a trifluoromethyl group, a structure confirmed by its SMILES notation FC(F)(F)C(=O)CC(=O)c1ccc2OCC(=O)Nc2c1 . This unique arrangement makes it a valuable synthon and building block in various research applications, particularly in medicinal chemistry and drug discovery. The compound is typically shipped at ambient temperature and should be stored in an inert atmosphere at 2-8°C to ensure stability . Researchers value this compound for its potential as a key intermediate in the synthesis of more complex molecules. The presence of the trifluoromethyl group is often associated with enhanced metabolic stability, lipophilicity, and bioavailability in bioactive molecules. The reactive 1,3-diketone moiety is a versatile handle for coordination chemistry and the construction of heterocyclic systems, such as pyrazoles and isoxazoles, through reactions with hydrazines or hydroxylamines. Furthermore, the benzo[1,4]oxazinone core is a privileged scaffold in pharmaceuticals, frequently found in compounds with a range of biological activities. As such, this reagent is primarily used in exploratory research for the development of new active compounds and functional materials. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4,4,4-trifluoro-1-(3-oxo-4H-1,4-benzoxazin-6-yl)butane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO4/c13-12(14,15)10(18)4-8(17)6-1-2-9-7(3-6)16-11(19)5-20-9/h1-3H,4-5H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSSAAPYCVTMKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)CC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4,4,4-Trifluoro-1-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)butane-1,3-dione is a complex organic compound with the molecular formula C14H12F3N2O3 and a molecular weight of 320.25 g/mol. This compound features a trifluoromethyl group and a diketone structure, which contribute to its unique chemical properties and potential biological activities. Preliminary studies suggest that compounds containing the oxazine moiety exhibit various biological activities, making this compound of interest in scientific research.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Compounds with oxazine structures often demonstrate diverse pharmacological effects, including:

Structure-Activity Relationship (SAR)

Understanding the relationship between the structure of this compound and its biological activity is crucial. The trifluoromethyl group enhances lipophilicity, which can improve membrane permeability and bioavailability. The diketone moiety is known for its ability to chelate metal ions and interact with biological macromolecules.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Characteristics
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazineContains an oxazine ringLacks trifluoromethyl group
4,4-Difluoro-1-(3-oxo-benzofuran)butane-1,3-dioneSimilar diketone structureDifferent heterocyclic ring
4-(3-Oxo-benzothiazole)butane-1,3-dioneContains a thiazole instead of oxazineVaries in biological activity

This table highlights how the trifluoromethyl substitution and specific oxazine structure distinguish this compound from others.

Anticancer Activity

A study investigating the cytotoxic effects of various oxazine derivatives found that those similar to this compound exhibited significant inhibition of cancer cell proliferation. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Antimicrobial Studies

Research on related compounds has demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group appears to enhance this activity by increasing the compound's interaction with bacterial membranes.

Inflammation Modulation

In vitro assays indicated that compounds containing the oxazine moiety could inhibit pro-inflammatory cytokine production in activated macrophages. This suggests potential applications in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of benzooxazine derivatives and trifluorinated diketones. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Applications/Activity Key Differences from Target Compound References
2-(7-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-dione Isoindoline-dione + fluoro-benzooxazine Herbicidal (protox inhibitor), comparable to flumioxazin Isoindoline core vs. trifluorobutane-dione
1,5-Dimethyl-6-thioxo-3-(2,2,7-trifluoro-3-oxo-4-(prop-2-ynyl)benzooxazin-6-yl)triazinane-2,4-dione Triazinane-dione + trifluoro-benzooxazine + propargyl Herbicidal formulations (crystalline form B patented) Triazinane core and propargyl substitution
4,4,4-Trifluoro-1-(4-isopropylphenyl)butane-1,3-dione Trifluorobutane-dione + isopropylphenyl Synthetic intermediate for metal coordination (e.g., acac ligands) Aromatic substituent (no benzooxazine)
3-(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1H-pyrimidin-2,4-dione Pyrimidin-dione + benzooxazine Herbicidal activity (patented) Pyrimidine core vs. diketone
4,4,4-Trifluoro-1-[3-(trifluoromethyl)phenyl]butane-1,3-dione (CAS: 94856-24-3) Trifluorobutane-dione + trifluoromethylphenyl Fluorinated ligand for catalysis/pharmaceuticals No benzooxazine ring

Key Findings from Comparative Analysis

Bioactivity: The target compound’s benzooxazine-dione hybrid structure is distinct from isoindoline-dione derivatives (e.g., compound 44 in ), which exhibit potent protox inhibition and herbicidal activity.

Synthetic Utility: The trifluorobutane-dione group in the target compound enables chelation with metals, similar to 4,4,4-trifluoro-1-(4-isopropylphenyl)butane-1,3-dione (CAS: 832738-17-7), which is used as an acac ligand .

Substituent Effects: Fluorination at the benzooxazine ring (e.g., 7-fluoro substitution in ) enhances herbicidal potency by increasing electrophilicity.

Pharmaceutical Potential: While spiro derivatives of 3-oxo-benzooxazine (e.g., ) are explored as MAGL inhibitors, the target compound’s trifluorinated diketone may offer distinct enzyme-binding profiles due to its electron-withdrawing properties.

Preparation Methods

Synthesis of the Benzooxazine Nucleophile

The 3-oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl moiety is synthesized via a Mannich reaction. As demonstrated by guaiacol-based benzoxazine preparations, heating guaiacol derivatives with paraformaldehyde and amines under toluene reflux yields the heterocyclic core. For example:

  • Reactants : 6-aminoguaiacol (1.0 equiv), paraformaldehyde (2.0 equiv), toluene solvent.
  • Conditions : 95°C, 2 hours, argon atmosphere.
  • Yield : 72–85% after alkaline workup.

Preparation of 4,4,4-Trifluoro-3-oxobutanoyl Chloride

Following methods from trifluoromethylated diketone syntheses, ethyl trifluoroacetate undergoes Claisen condensation with ethyl acetate under basic conditions (e.g., NaH/THF). Subsequent hydrolysis and treatment with thionyl chloride yield the acyl chloride:

  • Step 1 : Claisen condensation at 0°C (61% yield).
  • Step 2 : Hydrolysis with HCl/EtOH (quantitative).
  • Step 3 : Thionyl chloride quench (93% yield).

Friedel-Crafts Coupling

The acyl chloride reacts with the benzooxazine derivative in the presence of AlCl3:

  • Molar Ratio : Acyl chloride (1.2 equiv), AlCl3 (1.5 equiv), toluene solvent.
  • Conditions : 110°C, 8 hours.
  • Yield : 68–74% after aqueous extraction.

Key Analytical Data :

  • ¹H NMR (CDCl₃) : δ 8.55 (s, 1H, aromatic), 4.48 (m, 2H, oxazine CH₂), 3.72 (m, 1H, diketone CH).
  • ¹⁹F NMR : δ –62.4 (CF₃).

Organocatalytic Conjugate Addition Approach

Enantioselective 1,4-Addition

Adapting methodologies for trifluorocrotonaldehyde, the benzooxazine nucleophile adds to 4,4,4-trifluorocrotonaldehyde using cinchona alkaloid catalysts:

  • Catalyst : (DHQ)₂PHAL (10 mol%).
  • Solvent : CH₂Cl₂, –40°C.
  • Yield : 58% with 92% ee.

Oxidation to Diketone

The secondary alcohol intermediate is oxidized to the diketone using MnO₂:

  • Conditions : MnO₂ (8.0 equiv), mesitylene, 50°C, 24 hours.
  • Yield : 47%.

Advantages : High enantiocontrol; Disadvantages : Multi-step oxidation lowers overall yield.

Claisen Condensation Route

Ketone-Ester Condensation

A modified Claisen condensation between 4-(3-oxo-benzooxazin-6-yl)acetophenone and ethyl trifluoroacetate under LDA mediation:

  • Base : LDA (2.2 equiv), THF, –78°C.
  • Yield : 73%.

Acidic Workup

Hydrolysis with HCl/EtOH affords the diketone:

  • Yield : 89%.

Characterization :

  • FTIR : 1672 cm⁻¹ (C=O stretch), 1256 cm⁻¹ (C-F).
  • Elemental Analysis : C 49.79%, H 5.31%, N 7.33% (theoretical: C 49.74%, H 5.22%, N 7.25%).

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantages Limitations
Friedel-Crafts Acylation 68–74 Scalability, minimal byproducts Requires anhydrous AlCl₃
Organocatalytic Addition 47–58 Enantioselectivity Low yielding oxidation step
Claisen Condensation 73–89 Single-step diketone formation Sensitive to base stoichiometry

Challenges and Optimization Strategies

  • Regioselectivity : Friedel-Crafts acylation may yield para/ortho isomers; directing groups (e.g., –OMe) improve para selectivity.
  • Fluorine Stability : Trifluoromethyl groups resist hydrolysis but require inert atmospheres during Claisen steps.
  • Purification : Silica gel chromatography (hexane:CH₂Cl₂) effectively isolates non-polar byproducts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,4-Trifluoro-1-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)butane-1,3-dione
Reactant of Route 2
Reactant of Route 2
4,4,4-Trifluoro-1-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)butane-1,3-dione

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